molecular formula C12H12ClNS B13275511 3-chloro-4-methyl-N-(thiophen-2-ylmethyl)aniline

3-chloro-4-methyl-N-(thiophen-2-ylmethyl)aniline

Cat. No.: B13275511
M. Wt: 237.75 g/mol
InChI Key: AVWWLLATQUEOFR-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-N-(thiophen-2-ylmethyl)aniline is an organic compound with the molecular formula C₁₂H₁₂ClNS. It is a derivative of aniline, featuring a chloro and methyl substitution on the benzene ring and a thiophen-2-ylmethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-(thiophen-2-ylmethyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

3-chloro-4-methyl-N-(thiophen-2-ylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets. The thiophen-2-ylmethyl group can engage in π-π interactions with aromatic residues in proteins, while the chloro and methyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methyl-N-(phenylmethyl)aniline: Similar structure but with a phenylmethyl group instead of thiophen-2-ylmethyl.

    4-methyl-N-(thiophen-2-ylmethyl)aniline: Lacks the chloro substitution on the benzene ring.

    3-chloro-N-(thiophen-2-ylmethyl)aniline: Lacks the methyl substitution on the benzene ring.

Uniqueness

3-chloro-4-methyl-N-(thiophen-2-ylmethyl)aniline is unique due to the combined presence of chloro, methyl, and thiophen-2-ylmethyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H12ClNS

Molecular Weight

237.75 g/mol

IUPAC Name

3-chloro-4-methyl-N-(thiophen-2-ylmethyl)aniline

InChI

InChI=1S/C12H12ClNS/c1-9-4-5-10(7-12(9)13)14-8-11-3-2-6-15-11/h2-7,14H,8H2,1H3

InChI Key

AVWWLLATQUEOFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC=CS2)Cl

Origin of Product

United States

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